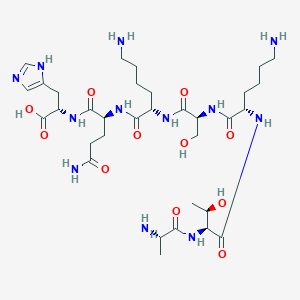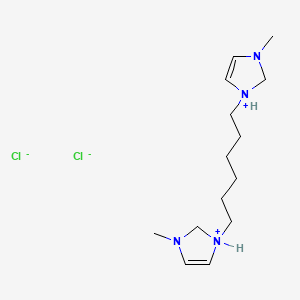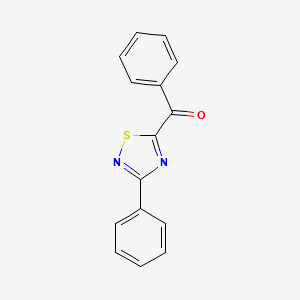![molecular formula C13H16N6O2 B15164991 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid CAS No. 581775-76-0](/img/structure/B15164991.png)
5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid is a complex organic compound that features a benzoic acid core substituted with a diethylamino group and a triazolylidene hydrazinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the benzoic acid core: Starting from a suitable aromatic precursor, the benzoic acid core can be synthesized through oxidation reactions.
Introduction of the diethylamino group: This can be achieved via nucleophilic substitution reactions where a diethylamine reacts with a suitable leaving group on the aromatic ring.
Formation of the triazolylidene hydrazinyl moiety: This step might involve the reaction of a hydrazine derivative with a triazole precursor under specific conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions might target the triazolylidene moiety.
Substitution: The aromatic ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could lead to amine or hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a ligand in coordination chemistry or as a building block in the synthesis of more complex molecules.
Biology
In biological research, it could be studied for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Diethylamino)-2-hydroxybenzoic acid: Similar structure but lacks the triazolylidene hydrazinyl moiety.
2-(3H-1,2,4-triazol-3-ylidene)hydrazinylbenzoic acid: Similar structure but lacks the diethylamino group.
Uniqueness
The presence of both the diethylamino group and the triazolylidene hydrazinyl moiety in 5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Propiedades
Número CAS |
581775-76-0 |
|---|---|
Fórmula molecular |
C13H16N6O2 |
Peso molecular |
288.31 g/mol |
Nombre IUPAC |
5-(diethylamino)-2-(1H-1,2,4-triazol-5-yldiazenyl)benzoic acid |
InChI |
InChI=1S/C13H16N6O2/c1-3-19(4-2)9-5-6-11(10(7-9)12(20)21)16-18-13-14-8-15-17-13/h5-8H,3-4H2,1-2H3,(H,20,21)(H,14,15,17) |
Clave InChI |
YILMVAGLOYUVFB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=NN2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Diazomethylene)disulfonyl]bis(4-methylcyclohexane)](/img/structure/B15164921.png)

![7H-Isoxazolo[3,4-c]oxazolo[3,4-a]pyridine(9CI)](/img/structure/B15164926.png)
![N-(2-Hydroxyethyl)-N-{2-[(13-oxotetradecyl)amino]ethyl}acetamide](/img/structure/B15164929.png)
![2-{[(4-Oxopentanoyl)oxy]methyl}benzoic acid](/img/structure/B15164936.png)


![Magnesium, bromo[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]-](/img/structure/B15164943.png)
![Thieno[2,3-c]furan, 4-(ethylthio)-6-phenyl-](/img/structure/B15164954.png)
![(3R)-5-Ethoxy-3-[(methoxyacetyl)oxy]-5-oxopentanoate](/img/structure/B15164958.png)
![Phenol, 2-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B15164963.png)
![6-Bromo-8H-indeno[1,2-D]thiazol-2-ylamine hydriodide](/img/structure/B15164966.png)

![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
